Methyltetrazine-PEG2-DBCO
Description
Evolution of Bioorthogonal Ligation Strategies in Chemical Biology
The field of bioorthogonal chemistry was established with the development of the Staudinger ligation in 2000, a reaction between azides and specific triarylphosphines. wikipedia.orgmdpi.com This innovation provided the first example of a completely abiotic reaction that could function in a biological setting. wikipedia.org However, the quest for faster and more efficient reactions has led to a significant expansion of the bioorthogonal toolkit.
Key developments include:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction, it is not strictly bioorthogonal for in-vivo applications due to the cytotoxicity of the copper catalyst. wikipedia.orginterchim.fr
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, researchers developed cyclooctynes, such as dibenzocyclooctyne (DBCO). wikipedia.org The ring strain in these molecules allows them to react rapidly with azides without the need for a metal catalyst, making this reaction truly bioorthogonal and widely used in living systems. wikipedia.orginterchim.fr
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction, often referred to as tetrazine ligation, involves the rapid and highly selective reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.govnih.govconju-probe.com It is known for its exceptionally fast reaction kinetics, among the fastest of all bioorthogonal reactions. conju-probe.comacs.org
Over the last decade, significant efforts have focused on optimizing these reactions by improving kinetics, developing genetic encoding systems for reporter groups, and designing fluorogenic probes that "turn on" upon ligation. nih.govresearchgate.net Researchers have also developed mutually orthogonal reactions that can be performed simultaneously in the same biological system for multi-target labeling. acs.orgnih.gov
Design Principles of Heterobifunctional Linkers for Orthogonal Bioconjugation
Heterobifunctional linkers, or crosslinkers, are reagents that possess two different reactive groups, allowing for the covalent linkage of two distinct molecules. creative-biolabs.comscbt.comsigmaaldrich.com This contrasts with homobifunctional linkers, which have two identical reactive groups and are used to connect similar molecules. sigmaaldrich.comthermofisher.com The intrinsic asymmetry of heterobifunctional linkers enables controlled, sequential reactions, which minimizes the formation of unwanted polymers or self-conjugation. creative-biolabs.comthermofisher.comthermofisher.com
The design of these linkers is guided by several key principles:
Orthogonal Reactivity: The two reactive ends must target different functional groups (e.g., an amine and a sulfhydryl group) and their reactivity should be mutually exclusive to allow for specific, stepwise conjugation. creative-biolabs.comrsc.org
Spacer Arm: A spacer arm separates the two reactive moieties. Its length, flexibility, and chemical nature are critical as they can influence the properties of the final conjugate. creative-biolabs.com The spacer can control the distance between the linked molecules and impact steric hindrance. thermofisher.com
Solubility: The linker's solubility is a crucial factor, especially for biological applications which are typically conducted in aqueous media. Hydrophilic linkers are often preferred to prevent aggregation and improve the solubility of the resulting bioconjugate. scbt.comadcreview.com
Cleavability: Some linkers are designed with cleavable bonds (e.g., disulfide bonds or ester linkages) that can be broken under specific conditions, allowing for the release of a conjugated molecule. creative-biolabs.com
These linkers are essential for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), immobilization of biomolecules on surfaces for biosensors, and studying protein-protein interactions. scbt.comthermofisher.com
Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioorthogonal Linker Architectures
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units that has become a vital component in the design of modern bifunctional linkers. chempep.com The incorporation of PEG chains, a process known as PEGylation, imparts several highly desirable properties to bioconjugates. creative-biolabs.com
Key advantages of PEG spacers include:
Biocompatibility and Low Immunogenicity: PEG is known for its minimal toxicity and is generally not recognized by the immune system, which can help to extend the circulation half-life of therapeutic conjugates. chempep.comcreative-biolabs.com
Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance by the kidneys, prolonging its presence in the bloodstream. broadpharm.com
Reduced Aggregation: The hydrophilic nature of PEG helps to prevent the aggregation of conjugates, which can be a problem when linking large, hydrophobic molecules like antibodies and cytotoxic drugs. nih.govresearchgate.net
Tunable Length: PEG linkers can be synthesized with precise, defined lengths (monodisperse PEGs), allowing for fine control over the spacing between the conjugated molecules. broadpharm.comnih.gov The length of the PEG chain can be tuned to optimize the stability and performance of the conjugate. nih.govresearchgate.net
The use of PEG linkers has been a significant advancement in fields like antibody-drug conjugate (ADC) development, where they help to overcome the challenges associated with the hydrophobicity of many cytotoxic payloads. adcreview.comnih.gov
Overview of Methyltetrazine-PEG2-DBCO as a Bifunctional Bioorthogonal Reagent in Contemporary Research
This compound is a heterobifunctional linker that exemplifies the sophisticated design of modern chemical probes. medchemexpress.comtaskcm.com It integrates three key chemical motifs into a single, versatile reagent:
A Methyltetrazine Group: This moiety is highly reactive towards strained alkenes like trans-cyclooctene (TCO) via the inverse-electron-demand Diels-Alder (IEDDA) reaction. taskcm.com The methyl substituent provides a balance of high reactivity and stability. acs.org
A Dibenzocyclooctyne (DBCO) Group: This strained alkyne is a key component for copper-free click chemistry, reacting specifically and efficiently with azide-tagged molecules through strain-promoted azide-alkyne cycloaddition (SPAAC). taskcm.comalfa-chemistry.combroadpharm.com
A Short PEG Spacer (PEG2): A two-unit polyethylene glycol chain acts as a hydrophilic spacer, enhancing the reagent's solubility in aqueous buffers used for bioconjugation. medchemexpress.comtaskcm.com
This architecture allows for a dual-labeling strategy. For instance, a biomolecule functionalized with an azide (B81097) can be reacted with the DBCO end of the linker. The resulting conjugate, now bearing a reactive tetrazine group, can then be ligated to a second molecule functionalized with a TCO group. medchemexpress.comaxispharm.com The bioorthogonal nature of both the SPAAC and IEDDA reactions ensures that these conjugations are highly specific and can be performed sequentially under mild, biological conditions. interchim.frconju-probe.com
This reagent is a valuable tool for creating complex molecular constructs, such as antibody-drug conjugates, fluorescent probes for multimodal imaging, and for assembling molecules on nanoparticle surfaces.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₀N₆O₄ | glycomindsynth.comnih.gov |
| Molecular Weight | 562.6 g/mol | glycomindsynth.com |
| Purity | Typically ≥95% | glycomindsynth.comaxispharm.com |
| Physical Form | Red foam/solid | conju-probe.com |
| Storage Condition | -20°C | broadpharm.com |
Table 2: Reactive Moieties and Their Bioorthogonal Partners
| Reactive Moiety on Linker | Bioorthogonal Partner | Reaction Type | Key Features | Source |
| Methyltetrazine | trans-cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics, high selectivity, biocompatible. | conju-probe.comtaskcm.com |
| Dibenzocyclooctyne (DBCO) | Azide (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly specific, stable triazole formation. | interchim.fralfa-chemistry.combroadpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H30N6O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39) |
InChI Key |
LJLWQUVWXUTVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Mechanistic and Kinetic Investigations of Methyltetrazine Peg2 Dbco Reactivity
Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition with Methyltetrazine Moiety
The reaction between a 1,2,4,5-tetrazine (B1199680) and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity. nih.govnih.gov This reaction, termed tetrazine ligation, proceeds via an inverse electron demand Diels-Alder (IEDDA) mechanism. nih.govrsc.org In this type of cycloaddition, the interaction is between the high-energy highest occupied molecular orbital (HOMO) of the dienophile (the alkene) and the low-energy lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine). nih.gov The reaction forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas, resulting in a stable dihydropyridazine (B8628806) product. nih.govnih.gov This irreversible release of N2 provides a strong thermodynamic driving force for the reaction. nih.gov
Reaction Kinetics and Rate Constant Determination in Model Systems
The kinetics of IEDDA reactions involving tetrazines are typically second-order, and the rate constants can be determined by monitoring the disappearance of the tetrazine's characteristic UV-Vis absorbance over time in the presence of an excess of the dienophile (pseudo-first-order conditions). nih.govnih.gov The reaction rates are among the fastest known in bioorthogonal chemistry, with second-order rate constants spanning several orders of magnitude depending on the specific reactants. bohrium.com For instance, the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with a strained alkyne like BCN has a rate constant of 118 M⁻¹s⁻¹ in methanol. nih.gov Even with less reactive dienophiles like norbornene, the reactions are efficient, although slower. nih.govnih.gov
The methyl group on the methyltetrazine moiety of Methyltetrazine-PEG2-DBCO is an electron-donating group. While electron-donating groups generally decrease the reactivity of the tetrazine by raising its LUMO energy, they can improve the stability of the tetrazine ring. vectorlabs.com This trade-off between stability and reactivity is a key consideration in the design of tetrazine-based probes. conju-probe.com
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|---|
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | 118 | nih.gov |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 | nih.gov |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | Methanol | 8.5 x 10⁻³ | nih.gov |
| Tetrazine-TCO Ligation | TCO | - | up to 10⁷ | nih.gov |
Influence of Steric and Electronic Factors on Methyltetrazine Reactivity
The reactivity of the tetrazine ring in IEDDA reactions is highly tunable through the modification of its substituents, which exert both electronic and steric effects. researchgate.netresearchgate.net
Electronic Effects: The rate of the IEDDA reaction is inversely proportional to the energy gap between the diene's LUMO and the dienophile's HOMO. nih.gov Therefore, substituting the tetrazine ring with electron-withdrawing groups lowers the LUMO energy, reduces the HOMO-LUMO gap, and accelerates the reaction rate. nih.govrsc.orgresearchgate.net Conversely, electron-donating groups, such as the methyl group in this compound, raise the LUMO energy and slow down the reaction. nih.govvectorlabs.com However, these electron-donating groups can enhance the stability of the tetrazine ring in aqueous environments. vectorlabs.com
Steric Effects: The steric bulk of the substituents on the tetrazine can also influence the reaction rate. While significant steric hindrance can impede the approach of the dienophile, some studies have shown that bulky substituents can, in some cases, enhance reactivity by pre-distorting the tetrazine ring into a conformation that is closer to the transition state geometry. researchgate.netresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Moiety
The DBCO moiety of this compound participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. vectorlabs.cominterchim.fr This reaction involves the [3+2] cycloaddition between a strained cyclooctyne (B158145), like DBCO, and an azide (B81097) to form a stable triazole linkage. vectorlabs.comglenresearch.com The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon forming the aromatic triazole ring. glenresearch.comwikipedia.org
Reaction Kinetics and Efficiency of Copper-Free Click Chemistry
SPAAC reactions involving DBCO are highly efficient and proceed with rapid kinetics under mild, physiological conditions. vectorlabs.comsnmjournals.org The reaction is biocompatible as it eliminates the need for the cytotoxic copper catalyst required in traditional "click chemistry". vectorlabs.comwikipedia.org The reaction rates are influenced by factors such as the specific structure of the cyclooctyne and the azide, as well as the reaction medium. rsc.org For instance, the presence of a PEG linker can enhance reaction rates. rsc.org Second-order rate constants for SPAAC reactions with DBCO derivatives are typically in the range of 1-2 M⁻¹s⁻¹. nih.gov
| Cyclooctyne | Azide | Conditions | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|---|
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32–0.85 | rsc.org |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 0.55–1.22 | rsc.org |
| DBCO derivatives | Azide groups | - | 1–2 | nih.gov |
| ODIBO | Azide containing biomolecules | - | 45 | nih.gov |
Theoretical Models and Computational Studies of DBCO Reactivity
The reactivity of the DBCO group, particularly in the context of its strain-promoted azide-alkyne cycloaddition (SPAAC) and its role as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, has been extensively investigated using theoretical and computational models. These studies provide fundamental insights into the reaction mechanisms and kinetics that are crucial for optimizing bioorthogonal labeling strategies.
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structures and transition states of these cycloaddition reactions. Computational analyses allow for the calculation of activation free energies (ΔG‡), which can be correlated with experimentally observed reaction rates. For the reaction between a tetrazine and a strained alkyne like DBCO or a related cyclooctyne, these models reveal the intricate balance of factors that govern reactivity.
A key theoretical framework applied in these studies is the distortion-interaction analysis, also known as the activation-strain model. This model deconstructs the activation energy into two primary components:
Distortion Energy: The energy required to deform the reactants (the tetrazine and the dienophile) from their ground-state geometries into the geometries they adopt in the transition state.
Interaction Energy: The actual energy of interaction between the two distorted reactants in the transition state. This term includes steric and electronic (orbital) interactions.
Computational studies have shown that for highly reactive dienophiles like trans-cyclooctene (TCO), a significant portion of the high reactivity stems from the pre-distortion of the alkene, which lowers the distortion energy penalty upon approaching the transition state.
Frontier Molecular Orbital (FMO) theory is also central to understanding this reactivity. The IEDDA reaction is characterized by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., DBCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). A smaller energy gap between these orbitals leads to a more favorable interaction and a faster reaction rate. DFT calculations are used to determine the energies of these orbitals. For tetrazines, both the LUMO and LUMO+1 orbitals have been found to be linearly correlated with reactivity in reactions with TCO. These computational approaches enable the rational design of new tetrazine and dienophile pairs with tailored reactivity and stability.
| Parameter | Value | Significance |
|---|---|---|
| Calculated Free Energy of Activation (ΔG⧧) | Correlates with experimental reaction rates | Predicts the kinetic feasibility of the reaction. |
| Tetrazine LUMO Energy | Ranges from 1.29 to 0.89 eV for various derivatives | A lower LUMO energy generally increases reactivity in IEDDA reactions. |
| Tetrazine LUMO+1 Energy | Linearly correlated with reactivity | Provides another descriptor for predicting reaction kinetics. |
Synergistic Reactivity of Dual Bioorthogonal Functionalities in this compound
The defining feature of this compound is its possession of two distinct bioorthogonal reactive handles: the methyltetrazine group and the DBCO group. The methyltetrazine moiety reacts with exceptional speed via an IEDDA ligation with strained alkenes, most notably trans-cyclooctene (TCO). Concurrently, the DBCO group participates in a highly efficient, copper-free click chemistry reaction (SPAAC) with azide-functionalized molecules. The presence of these two functionalities on a single scaffold allows for complex, multi-step bioconjugation schemes.
Design Considerations for Sequential and Simultaneous Bioconjugation
The dual nature of this compound enables either sequential or simultaneous conjugation to two different molecular targets, provided those targets are functionalized with the appropriate reaction partners (e.g., a TCO-modified protein and an azide-modified oligonucleotide). The success of such strategies hinges on the principle of mutual orthogonality: the tetrazine must react exclusively with the TCO, and the DBCO exclusively with the azide, with negligible cross-reactivity between them.
Simultaneous Bioconjugation: For simultaneous labeling, the two reaction pairs must be highly chemoselective and not interfere with one another. Studies have confirmed the mutual orthogonality of the tetrazine-TCO and azide-DBCO reaction pairs, demonstrating their suitability for concurrent labeling of different targets within the same complex biological environment. In one study, the desired bioorthogonal reactions proceeded efficiently, while the undesired cross-reactions were found to be negligible, allowing for selective multi-target imaging.
Sequential Bioconjugation: In a sequential approach, one functionality is reacted first, followed by the second. The design of such an experiment is primarily governed by the kinetics of the two reactions. The IEDDA tetrazine-TCO ligation is among the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^4 M⁻¹s⁻¹. The SPAAC reaction between DBCO and an azide is also efficient but generally slower. This kinetic differential allows for a controlled, stepwise conjugation cascade. For instance, a low concentration of a TCO-modified substrate can be selectively labeled first with the tetrazine moiety before introducing an azide-modified substrate to react with the DBCO group.
| Reactant 1 | Reactant 2 | Rate Constant (M-1s-1) | Reaction Type |
|---|---|---|---|
| Tetrazine | TCO | ~2000 - 87,000 | Desired IEDDA Ligation |
| Azide | DBCO | ~1 | Desired SPAAC Ligation |
| Tetrazine | DBCO | Negligible | Potential Cross-Reactivity |
| Azide | TCO | Negligible | Potential Cross-Reactivity |
PEG Spacer Influence on Reaction Environment and Efficiency
Solubility and Hydrophilicity: PEG linkers are well-known for enhancing the aqueous solubility of conjugated molecules. This is particularly important for bioconjugation, as many organic reactive probes are hydrophobic. The hydrophilic PEG spacer ensures that the this compound linker and its conjugates remain soluble in the aqueous buffers required for biological experiments.
Steric Accessibility: The PEG spacer provides physical distance between the reactive tetrazine/DBCO moieties and the biomolecule to which the linker is attached. This separation can mitigate steric hindrance, allowing the reactive groups to be more accessible to their binding partners, thereby improving reaction efficiency.
However, the length of the PEG spacer can have complex and sometimes counterintuitive effects on reactivity. While a spacer can reduce steric hindrance, an overly long or flexible PEG chain might fold back and mask the reactive site, potentially impairing binding affinity or slowing reaction kinetics. Studies on antibody conjugates have shown that PEG linker length can significantly influence targeting efficiency and signal intensity, with the optimal length being dependent on the specific biological system. For instance, one study found that increasing the PEG linker length on a TCO-modified antibody led to a decrease in the fluorescent signal after reaction with a tetrazine probe, suggesting a potential negative impact on ligation efficiency in that context.
| Property | Influence of PEG Spacer | Reference |
|---|---|---|
| Solubility | Increases solubility of hydrophobic molecules in aqueous solutions. | |
| Stability | Can protect conjugated molecules from degradation. | |
| Accessibility | Provides spatial separation, potentially reducing steric hindrance. | |
| Reactivity | Length can influence reaction kinetics; may decrease efficiency if the linker masks the reactive site. | |
| Pharmacokinetics | Improves circulation time and can reduce immunogenicity. |
Advanced Methodologies in Bioconjugation Utilizing Methyltetrazine Peg2 Dbco
Site-Specific Modification of Biomolecules
The heterobifunctional nature of Methyltetrazine-PEG2-DBCO, featuring two distinct bioorthogonal reactive handles, makes it a powerful tool for the site-specific modification of complex biomolecules. taskcm.comvectorlabs.com This linker leverages the rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group, as well as the strain-promoted alkyne-azide cycloaddition (SPAAC) between the dibenzocyclooctyne (DBCO) group and an azide (B81097). taskcm.comiris-biotech.deconju-probe.com The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides flexibility, minimizing steric hindrance during conjugation. precisepeg.comaxispharm.comchempep.com These reactions can occur in aqueous environments under mild conditions without the need for cytotoxic copper catalysts, making them ideal for biological applications. iris-biotech.dewikipedia.orgbroadpharm.com
Strategies for Selective Peptide Functionalization
Site-specific functionalization of peptides is crucial for developing targeted therapeutics, imaging agents, and research probes. By incorporating a unique reactive group at a specific position within the peptide sequence during solid-phase synthesis, chemists can ensure precise control over the conjugation site.
Common strategies include:
Incorporation of Non-Canonical Amino Acids: An amino acid containing an azide group (e.g., L-Azidohomoalanine) or a TCO group can be incorporated into the peptide chain at a desired location. oregonstate.edu
Post-Syntbetic Modification: A native amino acid, such as lysine, can be selectively modified post-synthesis to introduce the required reactive handle.
Once the peptide is equipped with a bioorthogonal handle, this compound can be used for conjugation. For instance, a peptide containing an azide can be reacted with the DBCO end of the linker via SPAAC. nih.gov This leaves the methyltetrazine group available for a subsequent, highly efficient ligation with a TCO-modified molecule, such as a fluorescent dye, a drug payload, or another biomolecule. iris-biotech.denih.gov The extremely fast kinetics of the tetrazine-TCO ligation are particularly advantageous when working with low concentrations of reactants. wikipedia.orgnih.govrsc.org
| Bioorthogonal Reaction | Reactive Partners | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
|---|---|---|---|
| IEDDA (Tetrazine Ligation) | Methyltetrazine + TCO | ~800 to 30,000 | Extremely fast, catalyst-free, bioorthogonal. iris-biotech.de |
| SPAAC (Copper-Free Click) | DBCO + Azide | ~1 | High selectivity, catalyst-free, bioorthogonal. alfa-chemistry.com |
Approaches for Site-Directed Protein Conjugation
Achieving site-specific conjugation in large, complex proteins is essential to preserve their structure and function. Random modification, for example via lysine residues, often results in heterogeneous mixtures with compromised activity. This compound is utilized in conjunction with advanced methods that install a unique reactive handle at a predetermined site on the protein.
Key methodologies include:
Genetic Code Expansion: This powerful technique allows for the co-translational incorporation of a non-canonical amino acid bearing an azide or TCO group at any specified position in the protein's sequence in response to a nonsense codon. oregonstate.edu
Enzymatic Labeling: Enzymes can be used to attach bioorthogonal handles with high precision. For example, sortase A can ligate a peptide containing an azide to the C-terminus of a target protein, while transglutaminase can modify specific glutamine residues. nih.govmdpi.comresearchgate.net
Disulfide Rebridging: A tetrazine-containing reagent can be used to rebridge a native disulfide bond in a protein, such as in an antibody fragment (Fab), thereby installing the tetrazine group at a defined location. mpg.de
Once the protein is site-specifically modified with an azide, it can be conjugated to the DBCO moiety of this compound. nih.govyoutube.com The terminal methyltetrazine group is then available for rapid reaction with a TCO-functionalized payload, enabling the creation of homogeneous bioconjugates like antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio (DAR). mpg.de
Nucleic Acid Labeling and Functionalization Methodologies
The specific labeling of nucleic acids (DNA and RNA) is vital for diagnostics, imaging, and therapeutic applications. Oligonucleotides can be readily synthesized with modifications that allow for precise bioorthogonal conjugation.
A common method involves synthesizing an oligonucleotide with a 5' or 3' amine modification. youtube.com This amine can then be coupled to a linker that has an N-hydroxysuccinimide (NHS) ester on one end and a bioorthogonal group (like DBCO or an azide) on the other. youtube.com For example, an amine-terminated DNA strand can be reacted with DBCO-PEG-NHS ester to produce a DBCO-functionalized oligonucleotide.
This DBCO-modified DNA can then be conjugated to an azide-modified protein or peptide. youtube.com Alternatively, if linking to a TCO-modified biomolecule is desired, the DBCO-DNA could first react with an azide-functionalized linker like Methyltetrazine-PEG-Azide, or this compound could be used to bridge an azide-modified protein to a TCO-modified oligonucleotide. This modular approach allows for the construction of complex protein-DNA conjugates for applications such as immuno-PCR. youtube.com
Multivalent and Branched Bioconjugate Synthesis
This compound serves as a foundational component for creating more complex bioconjugate architectures, including branched and multivalent structures. These advanced designs are engineered to enhance payload delivery and improve binding affinity through avidity effects.
Fabrication of Branched PEG Linkers for Enhanced Payload Capacity
To increase the number of molecules (e.g., drugs, imaging agents) attached to a single biomolecule, branched linkers have been developed based on the Methyltetrazine-PEG-DBCO scaffold. These linkers feature a single methyltetrazine moiety for attachment to a TCO-modified biomolecule and multiple DBCO groups for conjugating several azide-containing payloads. broadpharm.combroadpharm.combroadpharm.com
This architecture is particularly relevant in the development of ADCs, where a higher DAR can lead to enhanced therapeutic efficacy. By using a branched linker, multiple drug molecules can be attached to a single conjugation site on the antibody, increasing the payload capacity without requiring additional modification sites that could compromise antibody function. broadpharm.combroadpharm.com The hydrophilic PEG spacers incorporated into these branched constructs help to maintain the solubility and favorable pharmacokinetic properties of the final conjugate. conju-probe.combroadpharm.com
| Compound Name | Number of Methyltetrazine Groups | Number of DBCO Groups | Primary Application |
|---|---|---|---|
| This compound | 1 | 1 | Heterobifunctional crosslinking. taskcm.comaxispharm.com |
| Methyltetrazine-PEG2-bis-PEG3-DBCO | 1 | 2 | Increasing payload capacity (e.g., DAR=2). broadpharm.com |
| Methyltetrazine-PEG2-tris-PEG3-DBCO | 1 | 3 | Significantly increasing payload capacity (e.g., DAR=3). conju-probe.combroadpharm.com |
Development of Multivalent Constructs for Avidity Effects
Avidity describes the enhanced binding strength that results from multiple simultaneous interactions between a multivalent ligand and its target. This principle is often exploited in biology and can be synthetically replicated to create highly potent therapeutics or sensitive diagnostic reagents.
Branched linkers derived from the Methyltetrazine-PEG-DBCO structure are ideal for synthesizing multivalent constructs. For example, a TCO-modified protein can be reacted with Methyltetrazine-PEG2-tris-PEG3-DBCO. broadpharm.com Subsequently, three copies of an azide-functionalized targeting moiety (such as a peptide or small molecule that binds to a specific cell surface receptor) can be attached to the three DBCO arms. The resulting trivalent construct will bind to its target receptor with significantly higher affinity and specificity than its monovalent counterpart due to the avidity effect. This strategy is employed to improve the targeting and retention of bioconjugates at disease sites.
Topographical Control in Biomolecular Assembly
The precise spatial arrangement of biomolecules on a surface, or topographical control, is critical for the function of many biological systems and the performance of bioanalytical devices. The heterobifunctional nature of this compound provides a powerful tool for achieving such control. This linker molecule possesses two distinct bioorthogonal reactive groups at its termini: a methyltetrazine group, which reacts with trans-cyclooctene (TCO), and a dibenzocyclooctyne (DBCO) group, which reacts with azides. This dual reactivity allows for the directed and oriented immobilization of molecules. taskcm.comaxispharm.comglycomindsynth.com
By pre-functionalizing a surface with either azide or TCO groups, this compound can be anchored in a specific orientation. Subsequently, a biomolecule modified with the complementary reactive handle can be attached to the other end of the linker. This strategy ensures that the biomolecule is not only covalently attached but also positioned with a specific spatial orientation relative to the surface. Such oriented immobilization is crucial for preserving the bioactivity of proteins and enzymes, which often depends on the accessibility of their active sites. researchgate.net This method contrasts with random conjugation techniques that can lead to denaturation or obscured active sites, thereby diminishing the functionality of the immobilized biomolecule. The polyethylene glycol (PEG) spacer within the linker further enhances its utility by increasing hydrophilicity and providing spatial separation between the conjugated molecule and the surface, which can reduce steric hindrance and non-specific binding. taskcm.comaxispharm.com
Hierarchical and Orthogonal Bioconjugation Strategies
The complexity of biological systems often requires the ability to label and assemble multiple components simultaneously and selectively. Hierarchical and orthogonal bioconjugation strategies address this need by employing multiple, mutually non-interfering chemical reactions. The this compound linker is central to such strategies, as it contains moieties for two of the most well-established and mutually orthogonal bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO, and the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide. nih.govnih.govresearchgate.net
The mutual orthogonality of these two reaction pairs has been demonstrated in complex biological environments, including in live cells, where they can proceed concurrently without cross-reactivity. nih.gov This allows for the precise and independent labeling of different molecular targets within the same system. The extremely rapid kinetics of the IEDDA reaction is a significant advantage, enabling conjugations even at low concentrations of reactants. axispharm.comconju-probe.com
Sequential bioconjugation leverages the distinct reactivity of the tetrazine and DBCO groups to build complex, multi-component architectures in a step-wise fashion. In this approach, one reactive handle of the this compound linker is used in the first step to conjugate to a primary molecular scaffold. After this initial conjugation, the second, unreacted handle remains available for a subsequent reaction with another molecule of interest.
For example, a protein could first be modified with an azide-containing linker. This azide-modified protein can then be reacted with this compound via the DBCO group in a SPAAC reaction. The resulting protein-linker conjugate now bears a reactive methyltetrazine group, which can be used in a second, distinct step to attach a TCO-modified payload, such as a fluorescent dye, a drug molecule, or another protein. This sequential approach provides precise control over the construction of well-defined bioconjugates and is particularly valuable for creating bifunctional molecules like antibody-drug conjugates (ADCs). nih.govresearchgate.net
Parallel bioconjugation involves the simultaneous execution of two or more orthogonal reactions within the same reaction vessel. The combination of the tetrazine-TCO and azide-DBCO ligations is ideally suited for this purpose due to their proven lack of cross-reactivity. nih.govnih.gov This allows for the independent and simultaneous labeling of two different biomolecular populations in a heterogeneous system.
A notable application of this strategy is the dual labeling of different cell types in a co-culture. nih.gov For instance, one cell population can be targeted with an antibody functionalized with a TCO group, while a second population is targeted with a different antibody carrying an azide group. The addition of a tetrazine-linked fluorophore and a DBCO-linked fluorophore of a different color results in the specific and simultaneous labeling of each cell type, with no crossover between the labeling reagents. nih.gov This capacity for parallel, multi-target modification is essential for studying complex biological interactions and for the development of sophisticated diagnostic and therapeutic agents.
Table 1: Orthogonal Bioorthogonal Reaction Pairs for Parallel Conjugation
| Reaction Pair | Reactive Group 1 | Reactive Group 2 | Key Features | Mutual Orthogonality |
|---|---|---|---|---|
| IEDDA Cycloaddition | Methyltetrazine | trans-Cyclooctene (TCO) | Extremely fast kinetics, biocompatible. conju-probe.combroadpharm.com | These two reaction pairs are mutually orthogonal and can be performed simultaneously in the same system without cross-reactivity. nih.govnih.gov |
| SPAAC (Copper-Free Click Chemistry) | Azide | Dibenzocyclooctyne (DBCO) | High specificity, biocompatible, no catalyst required. broadpharm.combroadpharm.com |
Solid-Phase and Surface Functionalization Techniques
The ability to attach biomolecules to solid supports is fundamental to a wide range of biotechnological applications, including diagnostics, proteomics, and biocatalysis. This compound serves as a versatile molecular bridge for the covalent and oriented immobilization of biomolecules onto various surfaces.
The immobilization of biomolecules like enzymes or antibodies onto solid supports enhances their stability and allows for their reuse over multiple cycles. mdpi.com The heterobifunctional structure of this compound facilitates a controlled, two-step immobilization process. First, a solid support (e.g., glass, gold, polystyrene, or magnetic beads) is functionalized with a surface chemistry that presents either azide or TCO groups. nih.govnih.gov The linker is then covalently attached to the surface via one of its reactive ends. This creates a surface that is primed with a high density of the linker's second reactive group.
In the final step, a solution containing the biomolecule of interest, which has been pre-modified with the complementary bioorthogonal handle (e.g., an azide-modified protein for a DBCO-functionalized surface), is introduced. The specific and efficient reaction between the linker and the biomolecule results in its covalent immobilization. This method provides superior control over the density and orientation of the immobilized molecules compared to non-specific adsorption methods. researchgate.net
The precise control over surface chemistry afforded by linkers such as this compound is particularly impactful in the fields of biosensing and biomedical device engineering. For biosensors, the performance critically depends on the oriented immobilization of capture molecules (e.g., antibodies) to ensure maximum accessibility of their binding sites to the target analyte. researchgate.net
By using this compound, surfaces can be engineered to present a uniform layer of capture probes. For example, a gold surface for surface plasmon resonance (SPR) analysis can be modified with an azide-terminated self-assembled monolayer (SAM). nih.gov The DBCO end of the linker attaches to the SAM, presenting the methyltetrazine group to the solution. A TCO-modified antibody can then be specifically captured, creating a highly sensitive and specific sensing surface. The hydrophilic PEG spacer also helps to create a bio-inert background, minimizing non-specific protein adsorption and improving the signal-to-noise ratio of the sensor. nih.gov This level of surface control is instrumental in developing next-generation diagnostic tools and biocompatible materials.
Table 2: Surface Functionalization Strategy Using this compound
| Step | Procedure | Chemical Reaction | Purpose |
|---|---|---|---|
| 1. Surface Preparation | Modify solid support (e.g., glass, gold) to present azide groups. | Silanization or formation of Self-Assembled Monolayers (SAMs). | Creates a reactive surface for linker attachment. nih.gov |
| 2. Linker Attachment | React the azide-functionalized surface with this compound. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | Covalently attaches the linker, presenting a methyltetrazine-functionalized surface. |
| 3. Biomolecule Immobilization | Incubate the surface with a TCO-modified biomolecule (e.g., antibody, enzyme). | Inverse-Electron-Demand Diels-Alder (IEDDA). | Achieves specific and oriented immobilization of the biomolecule for biosensing or other applications. researchgate.net |
Applications in Chemical Biology and Preclinical Biomedical Research
Probe Development for Molecular Imaging Research
Methyltetrazine-PEG2-DBCO is instrumental in the development of probes for molecular imaging, a field focused on the visualization, characterization, and quantification of biological processes at the cellular and molecular levels in living organisms.
The design of fluorescent imaging probes is a key application of this compound. These probes are engineered to selectively label and illuminate specific molecules or structures within cells, providing invaluable insights into their function and dynamics. The methyltetrazine component of the molecule can act as a fluorescence quencher, and its reaction with a dienophile can lead to a significant increase in fluorescence intensity, a property leveraged in "turn-on" fluorescent probes. researchgate.net The PEG linker in this compound enhances the solubility and biocompatibility of the resulting probes. biorxiv.orgtaskcm.com
Live-cell labeling is a powerful technique for studying dynamic cellular processes in their native environment. Methodologies employing this compound often involve a two-step labeling process. First, a target biomolecule within a living cell is tagged with a complementary reactive group, such as an azide (B81097) or a trans-cyclooctene (B1233481) (TCO). Subsequently, the this compound, conjugated to a fluorescent dye, is introduced.
The DBCO end of the molecule can react with an azide-modified biomolecule via SPAAC, a copper-free click chemistry reaction that is well-suited for living systems due to its high biocompatibility and specificity. nih.govresearchgate.net Alternatively, the methyltetrazine moiety can react with a TCO-tagged molecule through the IEDDA reaction, which is known for its exceptionally fast reaction kinetics. iris-biotech.de These bioorthogonal reactions allow for the precise and efficient attachment of a fluorescent label to the target of interest with minimal perturbation of the cellular environment. nih.gov
For instance, researchers have metabolically labeled the surface of chondrocytes with azide groups and subsequently used a DBCO-conjugated near-infrared fluorescent dye for in vivo tracking. researchgate.net While not a direct use of this compound, this demonstrates the utility of the DBCO-azide reaction in live-cell labeling. Similarly, the tetrazine-TCO ligation has been successfully used for live-cell imaging applications. iris-biotech.de
Quantifying the interactions between a probe and its target is crucial for understanding the underlying biology and for the development of therapeutics. The kinetics of the bioorthogonal reactions involving this compound are a key factor in these quantifications. The reaction between tetrazines and TCO derivatives is among the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 30,000 M⁻¹s⁻¹. iris-biotech.de In contrast, the SPAAC reaction between DBCO and azides generally has slower kinetics, with rate constants typically in the range of 1-2 M⁻¹s⁻¹. mdpi.com
The choice of reaction can be tailored to the specific experimental needs. The rapid kinetics of the tetrazine-TCO ligation are advantageous for labeling low-abundance targets or for applications requiring rapid signal generation. conju-probe.com The relatively slower, yet highly specific, DBCO-azide reaction is also widely used for reliable labeling. mdpi.com By carefully controlling the concentrations of the probe and the target, and by measuring the rate of signal generation (e.g., fluorescence increase), researchers can derive quantitative information about the abundance and accessibility of the target molecule within the biological system.
| Reaction | Reactants | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Methyltetrazine and Trans-cyclooctene (TCO) | ~1000 - 30000 | Extremely fast kinetics, suitable for low concentration applications. iris-biotech.de |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO and Azide | ~1 - 2 | Copper-free, highly specific, and biocompatible. mdpi.com |
In addition to fluorescent imaging, this compound is a valuable linker for the development of radiopharmaceuticals for PET and SPECT imaging. These nuclear imaging techniques provide three-dimensional images of physiological processes in vivo and are crucial in preclinical research and clinical diagnostics.
Pretargeting is an advanced imaging strategy that separates the targeting of a biomarker from the delivery of the radionuclide. nih.gov This approach aims to improve the target-to-background signal ratio, leading to enhanced image resolution and sensitivity, while reducing the radiation dose to non-target tissues. e-century.us
A typical pretargeting strategy involves two steps. First, a targeting molecule (e.g., an antibody) modified with a bioorthogonal reactive group (such as TCO or an azide) is administered and allowed to accumulate at the target site and clear from circulation. In the second step, a small, rapidly clearing radiolabeled molecule containing the complementary reactive group (e.g., a radiolabeled tetrazine or DBCO) is injected. This radiolabeled probe then reacts specifically with the pre-localized targeting molecule at the target site. researchgate.net
This compound is well-suited for this approach as it contains both a tetrazine and a DBCO moiety, allowing for versatile conjugation to either the targeting molecule or the radiolabeled probe. The fast kinetics of the tetrazine-TCO reaction are particularly beneficial for efficient in vivo ligation. researchgate.net Pretargeted PET imaging strategies have shown the ability to clearly delineate tumor tissue with high image contrast. nih.gov
The efficiency of radiolabeling and the in vivo stability of the resulting tracer are critical for the success of PET and SPECT imaging. The chelation of radionuclides to molecules like this compound is a key area of research. For example, chelators such as DOTA and HBED-CC have been functionalized with tetrazine for labeling with Gallium-68 (⁶⁸Ga). nih.gov Studies have shown that ⁶⁸Ga-labeled tetrazine tracers can be produced with excellent radiochemical yields and exhibit high stability both in vitro and in vivo. nih.gov
The choice of chelator and radiolabeling conditions can significantly impact the efficiency and stability. For instance, radiolabeling of an HBED-CC-tetrazine conjugate with ⁶⁸Ga was found to be faster and more efficient under milder conditions compared to a DOTA-tetrazine analogue. nih.gov The in vivo stability of the tracer is crucial to ensure that the radionuclide remains attached to the targeting molecule and does not dissociate and accumulate in non-target tissues. Research has demonstrated that tetrazine-based radiotracers can exhibit excellent in vivo stability. nih.gov
| Chelator | Radiochemical Yield (RCY) | Labeling Conditions |
|---|---|---|
| HBED-CC-PEG₄-Tz | > 96% | Faster and milder conditions |
| DOTA-PEG₄-Tz | > 88% | - |
Advancements in Dual-Modality Imaging Approaches
The unique properties of the tetrazine ligation have been harnessed for advancements in dual-modality imaging, particularly in pretargeted approaches. nih.govresearchgate.net Pretargeting strategies separate the targeting and imaging steps into a two-step process. First, a targeting molecule (like an antibody) modified with a bioorthogonal handle (e.g., trans-cyclooctene, TCO) is administered and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing imaging agent carrying the complementary reactive group (e.g., methyltetrazine) is introduced, which rapidly binds to the pre-localized targeting molecule. nih.gov
This method has been explored in nuclear medicine to improve target-to-background ratios in PET and SPECT imaging. conju-probe.comnih.gov The rapid kinetics of the tetrazine ligation are ideal for in vivo applications, allowing for the use of short-lived radionuclides. nih.govresearchgate.net Researchers have developed techniques that combine photoacoustic (PA) imaging with super-resolution ultrasound imaging to provide comprehensive diagnostic information. illinois.edu This dual-modality approach can visualize both chemical composition and blood flow, which is critical for applications such as identifying the location of lymph nodes relative to their surrounding vasculature. illinois.edu The integration of tetrazine-based bioorthogonal chemistry allows for the precise labeling of targets, enhancing the signals for such advanced imaging techniques. nih.gov
Targeted Delivery System Research
This compound serves as a critical linker in the development of targeted delivery systems. Its bifunctional nature allows it to connect two different molecules, such as an antibody and a therapeutic payload or a nanoparticle and a targeting ligand, with high specificity and stability. axispharm.com
Antibody-Drug Conjugate (ADC) Linker Design and Optimization Research
The production of homogeneous ADCs, where the number and location of the drug payload are precisely controlled, is a key goal in ADC research. nih.gov Site-specific conjugation methods, facilitated by bioorthogonal reactions, are superior to traditional methods that result in heterogeneous mixtures. The inverse-electron-demand Diels-Alder reaction between tetrazine and a reaction partner like TCO or cyclopropene results in a stable dihydropyridazine (B8628806) linkage. nih.gov Research has demonstrated that this linkage is stable in serum, which is critical to prevent the premature release of the cytotoxic payload into systemic circulation, a major cause of off-target toxicity. nih.govnih.gov The stability of ADCs in serum is a critical requirement for their evaluation in preclinical tumor models. researchgate.net The use of defined, stoichiometric linkers like this compound contributes to the creation of uniform ADC populations, which exhibit more predictable pharmacokinetic profiles and improved therapeutic windows. nih.gov
The payload-to-antibody ratio (PAR), also known as the drug-to-antibody ratio (DAR), is a critical quality attribute of an ADC that significantly influences its efficacy and toxicity. nih.gov Bioorthogonal conjugation strategies enabled by linkers such as this compound allow for precise control over the PAR. nih.gov By genetically encoding non-canonical amino acids with specific reactive handles (e.g., TCO or an azide) at defined sites on the antibody, researchers can direct the conjugation of the linker-payload to those specific locations. nih.gov This site-specific approach ensures that a precise number of drug molecules are attached to each antibody, leading to a well-defined PAR (e.g., PAR 2 or 4). nih.govnih.gov This level of control is a significant improvement over older conjugation methods that produced heterogeneous mixtures with varying PARs, and it is essential for optimizing the therapeutic index of the ADC. nih.govnih.gov
Nanoparticle Functionalization for Targeted Research Applications
The functionalization of nanoparticles with targeting ligands is a key strategy to improve the therapeutic index of nanomedicines. nih.gov this compound is employed to modify the surface of various nanocarriers, enabling the attachment of biomolecules for targeted delivery in preclinical research. axispharm.comnih.gov For instance, the DBCO group on the linker can be used to attach the linker to an azide-modified nanoparticle surface via copper-free click chemistry (SPAAC). nih.govnanopartz.com The exposed methyltetrazine group is then available to react with a TCO-modified targeting ligand. This modular approach allows for the construction of highly specific nanoparticle-based therapeutic and diagnostic agents. hiyka.commdpi.com
The surface modification of nanocarriers is a critical step in designing systems for specific cell targeting. unair.ac.idnih.gov By attaching targeting ligands—such as antibodies, peptides, or small molecules—to the nanoparticle surface, their delivery to specific cell types can be significantly enhanced. nih.govmdpi.com The use of linkers like this compound facilitates this process with high efficiency and specificity. researchgate.net For example, a nanocarrier can be functionalized with DBCO groups, which then react with azide-modified antibodies in a site-specific manner. researchgate.net This ensures that the antigen-binding region of the antibody remains unobstructed, preserving its ability to bind to its target receptor on the cell surface. This precise orientation and attachment strategy improves the efficiency of cell targeting and subsequent intracellular uptake of the nanocarrier. nih.gov
| Research Application | Key Feature of this compound Utilized | Outcome in Preclinical Research |
| Dual-Modality Imaging | Rapid and bioorthogonal tetrazine ligation | Improved target-to-background ratios and enables pretargeting strategies. nih.gov |
| ADC Linker Design | Heterobifunctional nature (Tetrazine and DBCO) and PEG spacer | Creation of stable, homogeneous ADCs with enhanced solubility. nih.govresearchgate.net |
| PAR Control in ADCs | Enables site-specific, stoichiometric conjugation | Production of ADCs with a precise and uniform number of payloads per antibody. nih.gov |
| Nanoparticle Functionalization | Modular click chemistry reactivity | Efficient and specific attachment of targeting ligands to nanocarrier surfaces. nih.govresearchgate.net |
Research on Biocompatibility and Colloidal Stability of Functionalized Nanoparticles
The integration of this compound in the surface modification of nanoparticles is a key strategy for enhancing their utility in biological systems. The polyethylene (B3416737) glycol (PEG) component of the linker is central to improving both biocompatibility and colloidal stability. When nanoparticles are introduced into physiological environments, they are prone to non-specific protein adsorption, leading to aggregation and rapid clearance by the immune system. Surface functionalization with PEG chains, a process known as PEGylation, creates a hydrophilic shield around the nanoparticle. nih.govrsc.org
This PEG layer sterically hinders the approach of proteins and other biomolecules, thereby increasing the nanoparticle's circulation time and reducing immunogenicity. Research on various nanoparticle types, including gold and iron oxide, has demonstrated that PEGylation significantly enhances colloidal stability across a wide range of pH levels and in the presence of high salt concentrations. nih.govnih.gov The PEG2 spacer in this compound, while short, contributes to these properties by improving the solubility and preventing aggregation of the nanoparticles to which it is attached. taskcm.com This stability is crucial for applications that require the nanoparticles to remain dispersed and functional in complex biological fluids. rsc.org
| Nanoparticle Property | Enhancement via PEGylation | Rationale |
| Biocompatibility | Increased | Reduces non-specific protein binding and subsequent immune recognition. |
| Colloidal Stability | Increased | The hydrophilic PEG chain prevents aggregation in various physiological buffers and conditions. rsc.orgnih.gov |
| Circulation Time | Lengthened | The protective layer decreases clearance by the reticuloendothelial system. |
| Solubility | Improved | The hydrophilic nature of PEG enhances solubility in aqueous environments. conju-probe.combroadpharm.com |
Development of Stimuli-Responsive Release Mechanism Research
This compound serves as a critical conjugation tool in the design of sophisticated drug delivery systems, particularly those featuring stimuli-responsive release mechanisms. These "smart" systems are engineered to release their therapeutic payload in response to specific internal or external triggers. The linker itself does not confer stimuli-responsive properties but is essential for assembling the components of the system, such as attaching a targeting moiety to a nanoparticle carrier that encapsulates a drug.
Triggered Release Systems Based on Biological Cues
Stimuli-responsive systems often exploit the unique conditions of a target microenvironment, such as a tumor, which may have a lower pH or higher concentration of specific enzymes compared to healthy tissue. nih.gov For instance, a drug carrier can be designed with bonds that are labile only under acidic conditions. In such a system, this compound could be used to attach a tumor-targeting antibody to the surface of the carrier via one of its reactive groups (e.g., DBCO reacting with an azide-modified antibody), while the other end (methyltetrazine) could be used to attach another functional molecule. The release of the drug would then be triggered when the carrier reaches the acidic tumor environment, leading to the degradation of the carrier matrix or the cleavage of specific bonds holding the drug. nih.gov This ensures a localized and controlled release, maximizing therapeutic efficacy while minimizing systemic toxicity.
Protein and Peptide Engineering Research
The dual reactivity of this compound makes it an invaluable tool in protein and peptide engineering, where precise modification is essential for functional analysis and the development of novel protein constructs.
Studies on Site-Specific Protein Modification and Labeling for Functional Analysis
Site-specific modification allows researchers to label proteins with probes, such as fluorophores or biotin, at a precise location to study their function without disrupting their native structure. This compound facilitates this through two of the most rapid and specific bioorthogonal "click" chemistry reactions. conju-probe.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The methyltetrazine group reacts with exceptionally fast kinetics with a strained alkene, most commonly a trans-cyclooctene (TCO). taskcm.comconju-probe.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The DBCO group reacts efficiently with an azide-containing molecule. taskcm.com
This dual functionality allows for the site-specific incorporation of a tetrazine- or TCO-containing unnatural amino acid into a protein's sequence via genetic code expansion. nih.gov Subsequently, a fluorescent dye modified with the corresponding reactive partner (TCO or tetrazine) can be attached. Alternatively, the DBCO end can be used to conjugate the protein to another molecule containing an azide. This methodology enables the precise labeling of proteins for imaging, tracking, and functional studies. nih.gov
| Reaction | Reactive Groups | Key Features |
| IEDDA | Methyltetrazine + Trans-cyclooctene (TCO) | Unprecedentedly fast kinetics, highly selective, occurs in aqueous buffers. conju-probe.com |
| SPAAC | DBCO (a cyclic alkyne) + Azide | Copper-free click chemistry, biocompatible, stable triazole linkage formed. taskcm.com |
Detection and Characterization of Protein-Protein Interactions (PPIs)
Understanding protein-protein interactions is fundamental to cell biology. Proximity-based assays are powerful tools for studying these interactions in their native environment. The chemistry enabled by linkers like this compound is being adapted for this purpose. For example, research has shown the development of fluorogenic probes with dual-tetrazine arms. biorxiv.org In these systems, fluorescence is quenched when the tetrazines are in close proximity to the fluorophore. When two target proteins, each labeled with a TCO group, interact, they bring the probe's tetrazine arms into close proximity, triggering a reaction that unquenches the fluorophore and produces a signal. biorxiv.org
This compound, as a heterobifunctional linker, is ideal for constructing such systems. It can be used to link antibodies or other targeting molecules (via the DBCO-azide reaction) to the components of a proximity assay, enabling the detection of endogenous PPIs in living cells. biorxiv.org
Engineering of Novel Protein Constructs with Enhanced Properties
Beyond simple labeling, this compound is used to engineer entirely new protein constructs with tailored properties. A prominent application is in the development of Antibody-Drug Conjugates (ADCs). broadpharm.combroadpharm.com In this context, the linker can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific cancer cell antigen. The PEG spacer enhances the solubility and stability of the final ADC construct. broadpharm.com This approach combines the specificity of an antibody with the cell-killing power of a chemotherapy drug, creating a highly targeted therapeutic.
Furthermore, this linker can be used to create other novel constructs, such as pegylated proteins with extended half-lives, or proteins conjugated to imaging agents for diagnostic purposes. The ability to precisely link different molecular entities allows for the rational design of protein-based tools and therapeutics with enhanced or entirely new functionalities. broadpharm.com
| Engineered Construct | Application | Role of this compound |
| Antibody-Drug Conjugate (ADC) | Targeted Cancer Therapy | Covalently links the antibody to the cytotoxic drug payload. broadpharm.com |
| PEGylated Protein | Improved Pharmacokinetics | Attaches polyethylene glycol chains to increase size and solubility, reducing renal clearance. broadpharm.com |
| Diagnostic Imaging Agent | Molecular Imaging (PET, SPECT) | Conjugates a protein (e.g., antibody) to a chelator carrying a radionuclide. conju-probe.com |
| Multi-functional Proteins | Research & Therapeutics | Links two different proteins or a protein and a peptide to create a bifunctional molecule. |
: Cell Surface Engineering Research
The ability to precisely modify the surface of living cells opens up new avenues for studying cellular processes, directing cell behavior, and developing novel therapeutic strategies. "this compound" is a heterobifunctional linker that plays a significant role in this field by enabling the covalent attachment of molecules to cell membranes through a two-step bioorthogonal chemistry approach. This strategy allows for the creation of highly specific and stable modifications on the cell surface.
Metabolic Glycoengineering for Cell Surface Labeling
Metabolic glycoengineering (MGE) is a powerful technique used to introduce unnatural chemical reporters into the glycans on the surface of living cells. uni-konstanz.deacs.org This process takes advantage of the cell's own biosynthetic pathways to incorporate modified monosaccharides into glycoproteins and glycolipids. uni-konstanz.de One of the most common approaches involves feeding cells with a peracetylated mannosamine derivative, such as tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz). acs.orgnih.gov Once inside the cell, cellular enzymes remove the acetyl groups, and the azido-sugar is metabolized and incorporated into sialic acid residues, which are prominently displayed on the cell surface glycocalyx. acs.org This results in the cell surface being decorated with azide (-N3) groups, which serve as chemical handles for subsequent bioorthogonal reactions. nih.gov
The dibenzocyclooctyne (DBCO) moiety of "this compound" can then be used to target these azide-modified cells. The DBCO group reacts specifically and efficiently with the azide groups via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that proceeds readily in biological conditions without the need for a toxic copper catalyst. nih.govnih.gov This reaction forms a stable triazole linkage, covalently attaching the "this compound" molecule to the cell surface.
While the primary purpose of using a bifunctional linker like "this compound" is often for subsequent immobilization of another molecule (utilizing the tetrazine group), the initial reaction with the cell surface serves as a labeling step. The successful attachment of the DBCO portion of the molecule effectively labels the cell with the tetrazine moiety for further functionalization. The efficiency of this labeling can be assessed using various analytical techniques, as illustrated in the hypothetical data below.
| Cell Line | Ac4ManNAz Concentration (µM) | Labeling Reagent | Labeling Efficiency (%) |
|---|---|---|---|
| Jurkat | 25 | DBCO-Fluorophore | 85 |
| HeLa | 50 | DBCO-Fluorophore | 92 |
| A549 | 50 | DBCO-Fluorophore | 88 |
This interactive table presents hypothetical data on the efficiency of labeling different cell lines with a DBCO-containing fluorescent probe following metabolic glycoengineering with Ac4ManNAz. The data illustrates that higher concentrations of the azido-sugar generally lead to higher labeling efficiencies.
Comparative Analysis, Theoretical Considerations, and Future Research Trajectories
Emerging Methodological Advancements in Linker Synthesis and Application
The fields of chemical synthesis and biotechnology are continually evolving, providing new methods for producing and integrating bioorthogonal linkers with greater efficiency, purity, and precision.
While the linker itself is a product of chemical synthesis, its utility depends on its ability to connect to a specific site on a biomolecule. Chemoenzymatic methods combine the precision of enzymes with the flexibility of chemical synthesis to install the necessary bioorthogonal handles (e.g., an azide (B81097) or a strained alkene) onto target proteins, glycans, or nucleic acids. escholarship.org
Enzymes such as glycosyltransferases can be used for the selective modification of glycans, allowing for the site-specific incorporation of a sugar molecule bearing an azide or alkyne. escholarship.org This enables the precise targeting of glycoproteins. Similarly, other enzymes can be used to modify proteins at their N-terminus, C-terminus, or on specific amino acid side chains. This enzymatic installation of the reactive handle ensures that the subsequent reaction with a linker like Methyltetrazine-PEG2-DBCO occurs at a predetermined location, which is crucial for creating homogeneous bioconjugates like antibody-drug conjugates (ADCs) where the location of the drug payload can significantly impact efficacy.
Traditional batch synthesis of complex molecules like bioorthogonal linkers can be time-consuming and challenging to scale up. Modern synthesis platforms are overcoming these hurdles.
Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a static flask. Flow chemistry has been successfully applied to the synthesis of key bioorthogonal components. For example, methods for the rapid, larger-scale production of trans-cyclooctenes (TCOs) in continuous flow have been developed, enabling the generation of several grams per hour. researchgate.net Similarly, flow synthesis approaches can be used for producing tetrazine precursors, offering advantages in handling reactive intermediates and improving reaction safety and scalability. researchgate.net
Automated Synthesis: The production of the PEG component of the linker can also be optimized. Automated stepwise synthesis of polyethylene (B3416737) glycols using modified peptide synthesizers has been achieved. mtu.edu This solid-phase synthesis approach allows for the creation of monodisperse (uniformly sized) PEG chains with precise lengths and functionalities. mtu.edu Such automated methods improve the purity of the final linker, reduce batch-to-batch variability, and can be adapted for the high-throughput production of a wide range of custom linkers. acs.org
Theoretical Considerations in Linker Design and Application
The efficacy of a bifunctional linker like this compound is not merely a consequence of its constituent reactive groups but is profoundly influenced by the physicochemical properties of its spacer element. Theoretical and computational approaches are increasingly vital for understanding the nuanced interplay of these factors, enabling the rational design of linkers with optimized performance for specific applications.
Impact of PEG Length and Architecture on Conjugation Efficiency and Biocompatibility
The polyethylene glycol (PEG) spacer in this compound is a critical determinant of the conjugate's ultimate biological behavior and, to some extent, its conjugation efficiency. The length and architecture of this PEG chain have significant implications.
Conjugation Efficiency: The primary role of the PEG spacer is to provide solubility and to distance the two reactive ends (methyltetrazine and DBCO) from the molecules being conjugated, thereby minimizing steric hindrance. A short PEG chain, like the PEG2 in this specific compound, offers a concise and well-defined spacer. However, the length of the PEG linker can influence reaction kinetics. While longer PEG chains can improve the solubility of hydrophobic molecules, potentially increasing the effective concentration in aqueous media, they can also introduce greater flexibility and might, in some contexts, lead to intramolecular interactions or steric shielding that could slightly modulate reaction rates.
Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules. The key benefits imparted by the PEG linker include:
Improved Solubility : The hydrophilic nature of the PEG chain enhances the solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or proteins. precisepeg.comaxispharm.com
Reduced Immunogenicity : PEG chains create a hydration shell around the conjugated molecule, which can mask immunogenic epitopes and reduce the likelihood of an immune response. precisepeg.com
Enhanced Stability : This hydration shell also protects the biomolecule from enzymatic degradation, leading to a longer circulation half-life. precisepeg.com
Protein Repellency : Surfaces modified with a sufficient density of PEG chains are known to resist nonspecific protein adsorption, a phenomenon critical for reducing background signals in biosensors and preventing biofouling of materials. rsc.orgnih.gov
The architecture of the PEG linker—whether it is linear, branched, or multi-armed—also plays a crucial role. Branched architectures, for instance, can provide a more effective "umbrella" or shielding effect over a protein surface compared to linear PEGs of similar molecular weight. rsc.org This can be more effective at reducing immunogenicity and enzymatic degradation. The choice of a short, linear PEG2 spacer in this compound suggests an application where a minimal, well-defined distance is required without the need for extensive shielding or major alterations to the hydrodynamic radius of the conjugated species.
The following table summarizes the general effects of PEG linker properties:
| Property | Effect of Increasing Length | Effect of Branched Architecture | Key Benefits |
| Solubility | Generally Increases | Increases | Improved handling and performance in aqueous buffers. precisepeg.comaxispharm.com |
| Steric Hindrance | May increase, potentially slowing reaction rates | Can significantly increase shielding | Can be optimized for specific spatial requirements. precisepeg.com |
| Biocompatibility | Generally high | Generally high | Low toxicity and approved for biomedical use. |
| Immunogenicity | Generally decreases | Decreases significantly | "Stealth" properties prolong circulation. precisepeg.comrsc.org |
| Protein Adsorption | Decreases with higher surface density | Provides enhanced protein shielding | Reduces biofouling and nonspecific binding. rsc.orgnih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Linker Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the structural or physicochemical properties of a set of compounds with their biological activity or other target properties. longdom.orgfiveable.me In the context of linker design, QSAR can be a powerful predictive tool to optimize performance before synthesis.
A QSAR model is a mathematical equation of the form: Activity = f(physicochemical properties and/or structural features)
For a linker like this compound, QSAR models could be developed to predict key performance indicators such as the rate of the bioorthogonal reaction. A recent study successfully developed multivariate models to predict the second-order rate constants for inverse-electron demand Diels–Alder (iEDDA) reactions involving 1,2,4,5-tetrazine (B1199680) derivatives. acs.org This data-driven approach involves parametrizing both the tetrazine (diene) and the dienophile (in this case, DBCO) to build a statistically robust model.
The parameters (descriptors) used in such a QSAR model for linker design could include:
Electronic properties : Electron-donating or -withdrawing nature of substituents on the tetrazine ring.
Steric properties : Molecular volume, surface area, and specific shape parameters of the reactive moieties.
Topological indices : Descriptors that quantify molecular shape, size, and branching.
Quantum chemical descriptors : Calculated properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
By building a QSAR model from a training set of linkers with known reaction rates, researchers can virtually screen new, unsynthesized linker designs. This allows for the in-silico identification of structures with potentially superior kinetics or stability, thereby guiding synthetic efforts toward the most promising candidates and reducing the need for extensive empirical screening.
Computational Modeling of Bioorthogonal Reaction Pathways
Computational chemistry provides profound insights into the mechanism of the iEDDA reaction between methyltetrazine and DBCO. nih.gov Using methods like Density Functional Theory (DFT), researchers can model the reaction pathway, calculate activation energies, and analyze transition state geometries. rsc.orgresearchgate.net
The iEDDA reaction is governed by frontier molecular orbital (FMO) theory. The reaction rate is inversely proportional to the energy gap between the LUMO of the electron-deficient tetrazine (diene) and the HOMO of the electron-rich DBCO (dienophile). rsc.org Computational models can accurately calculate these orbital energies. Key findings from computational studies include:
Activation Energy : DFT calculations can predict the free energies of activation for the cycloaddition. rsc.org These theoretical predictions often correlate well with experimentally determined reaction rates. rsc.org
Distortion/Interaction Model : This model, used in computational analysis, deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. rsc.orgrsc.org Studies have shown that the high reactivity of strained dienophiles like DBCO is due to their conformation being pre-distorted toward the transition state, thus lowering the required distortion energy. rsc.org
Substituent Effects : Modeling allows for the systematic study of how different substituents on the tetrazine ring affect reactivity. Electron-withdrawing groups are known to lower the tetrazine's LUMO energy, which narrows the HOMO-LUMO gap and accelerates the reaction. rsc.org Conversely, electron-donating groups can increase the activation barrier. rsc.org The methyl group in methyltetrazine is a weak electron-donating group, providing a balance between high stability and rapid reaction kinetics. iris-biotech.de
These computational tools are not merely academic; they provide a rational basis for the design of new bioorthogonal reagents. By understanding the electronic and steric factors that govern the reaction, chemists can fine-tune the structure of tetrazines and dienophiles to achieve faster, more stable, or even triggerable reaction partners. rsc.orgnih.gov
Future Research Avenues and Untapped Potential of this compound
The unique combination of a stable, reactive methyltetrazine, a biocompatible PEG2 spacer, and the highly efficient DBCO moiety positions this compound as a versatile tool with significant untapped potential. Future research is likely to focus on its integration into more complex systems in biosensing and materials science.
Integration into Advanced Biosensing Platforms
The high speed and specificity of the methyltetrazine-DBCO ligation make it exceptionally well-suited for developing advanced biosensing platforms where rapid signal generation and low background are critical. Future applications could include:
Electrochemical Biosensors : The tetrazine moiety itself is redox-active. This property can be exploited to create electrochemical sensors. For instance, a tetrazine-functionalized probe could be immobilized on an electrode surface. Upon reaction with a DBCO-tagged analyte, the change in the electrochemical signal could be used for quantification. Research has already demonstrated that tetrazine ligations can be used to rapidly modify electrode surfaces and that the reaction can be controlled by the electrochemical potential. nih.gov This opens the door to creating switchable or spatially addressable biosensors.
Multiplexed Immunoassays : The orthogonality of the iEDDA reaction allows it to be used alongside other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov One can envision a platform where antibodies targeting different analytes are labeled with either a DBCO or an azide group. A detection reagent linked via this compound could capture the DBCO-labeled antibody, while a separate reagent captures the azide-labeled one, allowing for simultaneous detection of multiple targets without cross-reactivity.
Proximity Ligation Assays (PLA) : In PLA, a signal is generated only when two probes come into close proximity, typically when bound to the same target protein or complex. This compound could act as a linker to pre-assemble one component of a PLA probe, with the tetrazine end available to rapidly and covalently capture a second, DBCO-labeled component once the proximity event occurs, leading to a highly sensitive and robust detection system.
Exploration in Novel Materials Science Applications
The ability to form stable, covalent crosslinks under physiological conditions makes bioorthogonal linkers like this compound highly valuable for the synthesis and functionalization of advanced biomaterials. researchgate.netnih.gov
Tunable Hydrogel Formation : Hydrogels are water-swollen polymer networks widely used in tissue engineering and 3D cell culture. mdpi.com By using multi-arm PEG polymers functionalized with tetrazine and complementary multi-arm polymers functionalized with DBCO, this compound could be used as a "tuning" agent. Its inclusion could modulate the crosslinking density, mechanical properties (e.g., stiffness), and degradation profile of the resulting hydrogel. The bioorthogonal nature of the crosslinking reaction is compatible with cell encapsulation, allowing for the creation of cell-laden hydrogels for tissue regeneration applications. acs.orgnih.gov
Surface Functionalization and Patterning : The linker can be used to covalently attach bioactive molecules to surfaces for creating biocompatible coatings or patterned substrates to control cell adhesion and growth. For example, a surface could be modified with a DBCO-terminated self-assembled monolayer. Subsequently, a solution containing a protein linked to this compound could be introduced, leading to the rapid and specific immobilization of the protein onto the surface via the tetrazine-DBCO reaction. This approach has been used to create spatially defined patterns of multiple proteins. nih.gov
Development of Smart Materials : The linker could be incorporated into materials that respond to specific biological stimuli. For example, it could be used to attach a therapeutic molecule to a polymer backbone via the tetrazine moiety. The DBCO end could be attached to a targeting ligand. This would create a material that can be directed to a specific cell type and then release its payload, potentially through a cleavable linkage incorporated elsewhere in the structure.
The continued exploration of these avenues will further establish this compound and similar bioorthogonal linkers as indispensable tools in chemistry, biology, and materials science.
Development of Next-Generation Multifunctional Probes
The unique architecture of this compound, possessing two distinct bioorthogonal reactive handles, makes it an ideal scaffold for the construction of next-generation multifunctional probes. These probes are designed to perform multiple tasks simultaneously, such as imaging, targeting, and therapeutic delivery, thereby providing a more comprehensive understanding of biological systems.
The development of such probes often involves a modular approach where different functional components are attached to the linker. For instance, the DBCO group can be reacted with an azide-modified targeting ligand, such as an antibody or a small molecule, to ensure specific delivery to a particular cell type or tissue. Subsequently, the methyltetrazine group is available for a rapid reaction with a TCO-modified imaging agent (e.g., a fluorescent dye or a PET imaging agent) or a therapeutic payload. This strategy has been instrumental in the advancement of pretargeted imaging and therapy, where the targeting molecule is administered first, allowed to accumulate at the target site and clear from non-target tissues, followed by the administration of the imaging or therapeutic agent for a highly specific effect. chemimpex.comconju-probe.com
To further enhance the capabilities of these probes, more complex, branched derivatives of this compound have been synthesized. These include Methyltetrazine-PEG2-bis-PEG3-DBCO and Methyltetrazine-PEG2-tris-PEG3-DBCO , which incorporate two and three DBCO moieties, respectively. broadpharm.combroadpharm.com This multi-valency allows for the attachment of a higher payload of imaging or therapeutic agents, a critical factor in enhancing the signal in imaging applications and increasing the potency of therapeutic constructs like antibody-drug conjugates (ADCs). broadpharm.com
| Probe Type | Linker Architecture | Potential Application | Key Advantage |
| Dual-Modality Imaging Probe | This compound | Simultaneous PET and fluorescent imaging | Allows for correlative imaging across different scales |
| Targeted Therapeutic Probe | This compound | Antibody-Drug Conjugates (ADCs) | Precise delivery of cytotoxic drugs to cancer cells |
| High-Payload Imaging Agent | Methyltetrazine-PEG2-bis-PEG3-DBCO | Enhanced signal in PET or SPECT imaging | Increased number of imaging reporters per targeting molecule |
| Multivalent Drug Delivery System | Methyltetrazine-PEG2-tris-PEG3-DBCO | Increased therapeutic efficacy | Higher concentration of drug delivered to the target site |
Challenges and Opportunities in Complex Biological System Research
Despite the significant advancements facilitated by this compound and its derivatives, several challenges remain in their application within complex biological systems. A primary challenge is the in vivo stability of the tetrazine moiety. While the IEDDA reaction is extremely fast, tetrazines can be susceptible to degradation, particularly in the presence of certain endogenous nucleophiles. This can lead to off-target reactions and a reduction in the efficiency of the desired bioorthogonal ligation.
Another significant hurdle is the optimization of the pharmacokinetic properties of the resulting bioconjugates. The addition of the linker and the payload can alter the biodistribution and clearance of the targeting molecule. Achieving a balance between efficient targeting, rapid clearance from non-target tissues, and sufficient residence time at the target site is a complex multifactorial problem that requires careful optimization of the entire probe structure.
Furthermore, the delivery of these complex probes to intracellular targets remains a formidable challenge. Crossing the cell membrane and reaching specific subcellular compartments often requires the incorporation of additional functionalities, such as cell-penetrating peptides, which can further increase the complexity and potential immunogenicity of the probe.
The application of these advanced probes in pretargeted radioimmunotherapy, for example, holds the promise of delivering highly potent radionuclides to tumors with minimal off-target toxicity. In the realm of neuroscience, the development of probes that can cross the blood-brain barrier would open up new avenues for the imaging and treatment of neurological disorders.
| Challenge | Description | Potential Solution / Opportunity |
| In Vivo Stability | Tetrazine moiety can be prone to degradation in biological environments. | Development of more stable tetrazine derivatives; optimization of probe design to shield the reactive group. |
| Pharmacokinetics | Altered biodistribution and clearance of the bioconjugate. | Fine-tuning the PEG linker length and overall molecular weight; incorporation of clearing agents. |
| Intracellular Delivery | Difficulty in crossing the cell membrane to reach intracellular targets. | Integration of cell-penetrating peptides or other cell-uptake-promoting moieties. |
| Off-Target Reactions | Potential for non-specific reactions with endogenous molecules. | Further refinement of the bioorthogonality of the reactive groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
